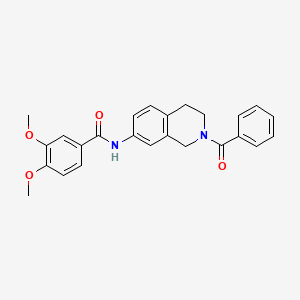

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-3,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O4/c1-30-22-11-9-19(15-23(22)31-2)24(28)26-21-10-8-17-12-13-27(16-20(17)14-21)25(29)18-6-4-3-5-7-18/h3-11,14-15H,12-13,16H2,1-2H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXWPHZUYVFRPCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CC=C4)C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-dimethoxybenzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline ring.

Introduction of the Benzoyl Group: The benzoyl group can be introduced through Friedel-Crafts acylation, where the tetrahydroisoquinoline reacts with benzoyl chloride in the presence of a Lewis acid catalyst.

Attachment of the Dimethoxybenzamide Group: This step involves the reaction of the intermediate compound with 3,4-dimethoxybenzoic acid or its derivatives, using coupling reagents such as EDCI or DCC to form the final amide bond.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to improve yield, purity, and scalability.

Chemical Reactions Analysis

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds structurally related to N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-dimethoxybenzamide. The compound's effectiveness against various bacterial strains has been evaluated through minimum inhibitory concentration (MIC) assays.

Table 1: Antimicrobial Screening Results

| Compound | MIC (µM) | Target Organisms |

|---|---|---|

| N1 | 1.27 | Bacillus subtilis |

| N8 | 1.43 | Escherichia coli |

| N22 | 2.60 | Klebsiella pneumoniae |

| N23 | 2.65 | Staphylococcus aureus |

These results indicate that certain derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, making them promising candidates for further development in antimicrobial therapies .

Anticancer Activity

The anticancer properties of this compound have also been a focus of research. Studies have shown that it can inhibit the growth of various cancer cell lines, particularly colorectal cancer cells (HCT116). The effectiveness is often quantified using IC50 values.

Table 2: Anticancer Activity Results

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| N9 | 5.85 | HCT116 |

| N18 | 4.53 | HCT116 |

| Standard (5-FU) | 9.99 | HCT116 |

The data indicates that some derivatives of the compound exhibit greater potency than the standard chemotherapy agent 5-fluorouracil (5-FU), suggesting their potential as effective anticancer agents .

Antitubercular Activity

The compound also shows promise in the treatment of tuberculosis. In vitro studies have assessed its activity against Mycobacterium tuberculosis, with some derivatives demonstrating significant inhibitory effects on vital mycobacterial enzymes.

Table 3: Antitubercular Activity Results

| Compound | Inhibition (%) | Target Enzyme |

|---|---|---|

| N1 | 75% | Isocitrate lyase |

| N8 | 68% | Pantothenate synthetase |

These findings underscore the potential of this compound as a candidate for developing new antitubercular agents .

Mechanism of Action

The mechanism of action of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Table 1: Comparison of Structural Features

*THIQ: 1,2,3,4-Tetrahydroisoquinoline; DMB: Dimethoxybenzamide

Functional and Application Differences

- Biomedical Potential: The tetrahydroisoquinoline moiety is common in alkaloids with biological activity, suggesting the compound may interact with enzymes or receptors. In contrast, Etobenzanid and Isoxaben are agrochemicals targeting plant systems .

- Solubility and Reactivity : The 3,4-dimethoxy groups enhance solubility compared to chloro-substituted analogs (e.g., Etobenzanid) but reduce it relative to hydroxyl-containing derivatives (). The amide group enables hydrogen bonding, critical for molecular recognition.

Biological Activity

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-dimethoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroisoquinoline core combined with a benzamide moiety that includes methoxy groups. This structural arrangement may contribute to its interaction with various biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C₂₃H₂₃N₂O₃ |

| Molecular Weight | 377.44 g/mol |

| CAS Number | 955749-60-7 |

The precise mechanism of action for this compound remains largely unexplored. However, the presence of the tetrahydroisoquinoline structure suggests potential interactions with neurotransmitter receptors or enzymes involved in neurological processes. Similar compounds have shown effects on dopaminergic pathways and neuroprotection in various studies .

Anticancer Potential

Preliminary investigations into related compounds have suggested potential anticancer properties. For example, some derivatives of tetrahydroisoquinolines have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . Future studies are needed to evaluate the specific effects of this compound on cancer cells.

Study on Related Compounds

A study involving 1BnTIQ demonstrated significant alterations in dopamine metabolism when administered in vivo. The compound affected locomotor activity and biochemical markers associated with Parkinson's disease models . This highlights the importance of further exploring the biological activities of structurally related compounds like this compound.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. The initial steps may include the formation of the tetrahydroisoquinoline core followed by acylation with benzoyl chloride and subsequent introduction of methoxy groups through methylation reactions. Optimization of reaction conditions is crucial for maximizing yield and purity.

Q & A

Q. Basic

- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃ or DMSO-d₆). Key signals include aromatic protons (δ 6.5–8.0 ppm), methoxy groups (δ ~3.8 ppm), and tetrahydroisoquinoline backbone protons (δ 2.5–4.5 ppm) .

- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., m/z 429.18 [M+H]⁺). Fragmentation patterns help validate the benzamide and tetrahydroisoquinoline moieties .

How can reaction yields be optimized under varying catalytic conditions?

Q. Advanced

- Catalyst screening : Test palladium catalysts (e.g., Pd/C) for hydrogenation steps or organocatalysts for asymmetric synthesis. Monitor progress via TLC or HPLC .

- Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance coupling efficiency, while lower temperatures (0–5°C) reduce side reactions during benzoylation .

- Scale-up challenges : Adjust stirring rates and solvent volumes to maintain mixing efficiency. Process simulation tools (e.g., Aspen Plus) aid in predicting bottlenecks .

How should discrepancies in reported biological activity data be resolved?

Q. Advanced

- Assay standardization : Replicate studies using consistent cell lines (e.g., HEK293 for receptor binding) and control compounds. Validate via dose-response curves (IC₅₀/EC₅₀ comparisons) .

- Theoretical frameworks : Link conflicting results to variations in target protein conformations or allosteric modulation. Molecular dynamics simulations can model ligand-receptor interactions .

What computational methods elucidate interactions with biological targets?

Q. Advanced

- Molecular docking : Use AutoDock Vina to predict binding poses in active sites (e.g., kinase domains). Prioritize docking scores (< -8 kcal/mol) and hydrogen-bonding networks .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energies (MM/PBSA) .

What biological targets or pathways are associated with this compound?

Q. Basic

- Primary targets : Investigate kinase inhibition (e.g., MAPK or PI3K pathways) or GPCR modulation (e.g., serotonin receptors) using competitive binding assays .

- Pathway analysis : Transcriptomic profiling (RNA-seq) of treated cells identifies differentially expressed genes linked to apoptosis or proliferation .

How are complex NMR spectra of derivatives analyzed?

Q. Advanced

- 2D NMR : COSY and HSQC resolve overlapping signals in aromatic regions. NOESY identifies spatial proximity between benzoyl and methoxy groups .

- Isotopic labeling : Synthesize 13C-labeled analogs to trace carbon connectivity, particularly in the tetrahydroisoquinoline ring .

What methods assess purity post-synthesis?

Q. Basic

- HPLC : Use a C18 column (acetonitrile/water gradient) with UV detection at 254 nm. Purity >95% is required for biological testing .

- Elemental analysis : Match experimental C/H/N/O percentages to theoretical values (deviation <0.4%) .

How to design a structure-activity relationship (SAR) study?

Q. Advanced

- Substituent variation : Modify methoxy groups to ethoxy or halogens. Test analogs for potency shifts (e.g., IC₅₀ changes >10-fold indicate critical substituents) .

- Statistical models : Apply QSAR with descriptors like logP, molar refractivity, and topological polar surface area to predict activity .

What challenges arise in scaling up synthesis for preclinical studies?

Q. Advanced

- Reproducibility : Ensure consistent reagent quality (e.g., anhydrous solvents) and reaction monitoring via in-situ FTIR .

- Purification at scale : Switch from column chromatography to centrifugal partition chromatography (CPC) for higher throughput .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.